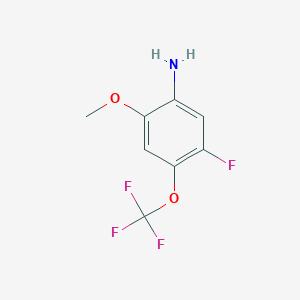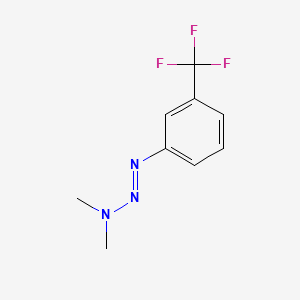
Triazene, 3,3-dimethyl-1-(m-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene is a chemical compound with the molecular formula C9H10F3N3 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a triazene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene typically involves the reaction of 3-(trifluoromethyl)aniline with dimethylamine and nitrous acid. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired triazene compound. The process can be summarized as follows:
Starting Materials: 3-(trifluoromethyl)aniline, dimethylamine, nitrous acid.
Reaction Conditions: Controlled temperature (usually around 0-5°C) and pH.
Procedure: The aniline derivative is diazotized using nitrous acid, followed by the addition of dimethylamine to form the triazene compound.
Industrial Production Methods
Industrial production of 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of triazene derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, especially in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The triazene group can undergo cleavage to release nitrogen gas, which can drive further chemical transformations. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-phenyltriazene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole:
Uniqueness
3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene is unique due to the presence of both the trifluoromethyl and triazene groups. This combination imparts distinctive chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
402-38-0 |
|---|---|
Molecular Formula |
C9H10F3N3 |
Molecular Weight |
217.19 g/mol |
IUPAC Name |
N-methyl-N-[[3-(trifluoromethyl)phenyl]diazenyl]methanamine |
InChI |
InChI=1S/C9H10F3N3/c1-15(2)14-13-8-5-3-4-7(6-8)9(10,11)12/h3-6H,1-2H3 |
InChI Key |
LYDULXUBCSVHIU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)
![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
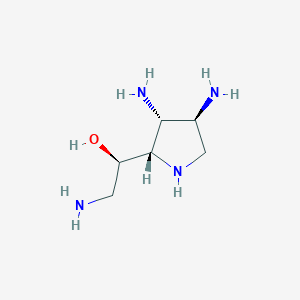
![[4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)
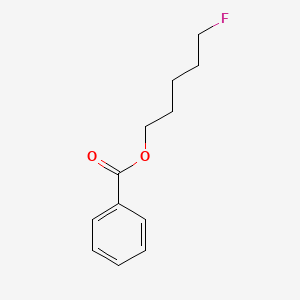
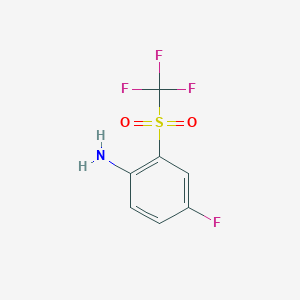


![Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B15203951.png)


![2-(Bromomethyl)-5-methylbenzo[d]oxazole](/img/structure/B15203978.png)
![2-(Difluoromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B15203993.png)
